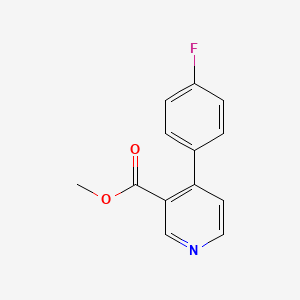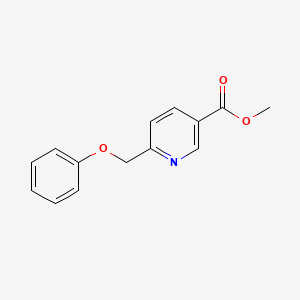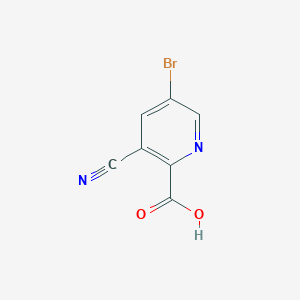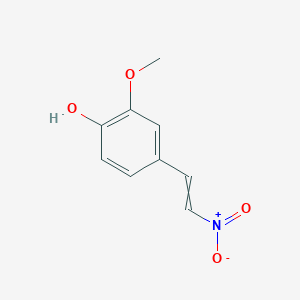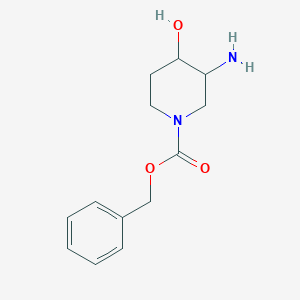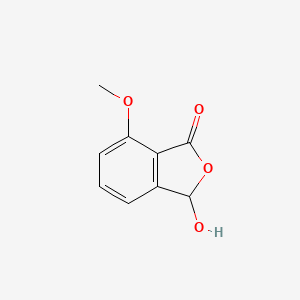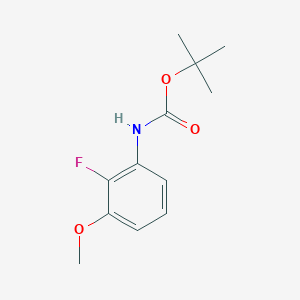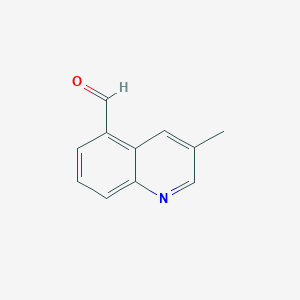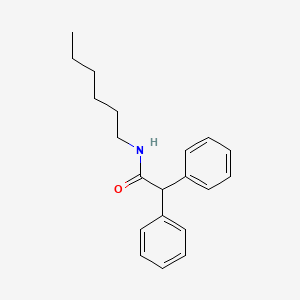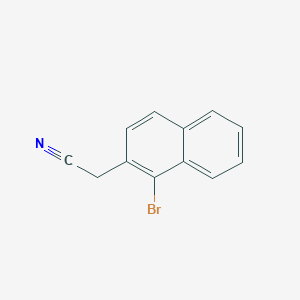
4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE is a chemical compound that features a triazole ring attached to an aniline moietyThe triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. This reaction is often carried out in the presence of a copper catalyst under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield aniline derivatives .
Scientific Research Applications
4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of carbonic anhydrase inhibition, the compound interacts with the zinc ion in the active site, disrupting the enzyme’s function . Additionally, its anticancer activity is thought to involve the inhibition of key signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
1,2,4-TRIAZOLE: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-TRIAZOLE: A closely related compound with a different substitution pattern on the triazole ring.
Uniqueness: 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential anticancer activity set it apart from other triazole derivatives .
Properties
CAS No. |
89221-20-5 |
|---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
4-(2H-triazol-4-yl)aniline |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,9H2,(H,10,11,12) |
InChI Key |
VMWYCRABJPLFCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B8811837.png)
